[2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Excessive lipophilicity and non-specific binding compromise kinase inhibitor screening reproducibility. This 2-anilino-5-aroylthiazole derivative directly addresses both: • Single H-bond donor (aniline NH) enables specific hinge-region target engagement absent in 2-phenyl and 2-(4-chlorophenyl) analogs • Intermediate logP (6.41) avoids >580-fold serum protein shift observed in higher-logP dichloro analogs, ensuring interpretable cellular assay data • Ortho-chloro orientation creates distinct conformational environment vs. para- or meta-substituted analogs-critical for SAR consistency • ≥95% purity, MDL MFCD00139563, and multi-parameter physicochemical fingerprint (bp 541.1°C, density 1.521 g/cm³) for batch identity verification

Molecular Formula C16H9Cl3N2OS
Molecular Weight 383.67
CAS No. 339022-39-8
Cat. No. B2599040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone
CAS339022-39-8
Molecular FormulaC16H9Cl3N2OS
Molecular Weight383.67
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(7-12(10)19)15(22)14-8-20-16(23-14)21-13-4-2-1-3-11(13)18/h1-8H,(H,20,21)
InChIKeyMJOAVHYPOIJRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Anilino-5-aroylthiazole Compound Procurement Overview


[2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone (CAS 339022-39-8) is a synthetic 2-anilino-5-aroylthiazole derivative with molecular formula C16H9Cl3N2OS and molecular weight 383.68 g/mol . The compound features a 2-chloroanilino moiety linked to a 1,3-thiazole ring, which is further substituted at the 5-position with a 3,4-dichlorobenzoyl group. Predicted physicochemical data include a density of 1.521±0.06 g/cm³, a boiling point of 541.1±60.0 °C, and a flash point of 281.0±32.9 °C . The compound is commercially available at ≥95% purity from multiple vendors and is supplied as a solid for research use, with the MDL identifier MFCD00139563 .

Why Close Analogs Require Quantitative Re-validation


The 2-anilino-5-aroylthiazole scaffold supports extensive structural variation, yet small changes in substituent identity and position produce large differences in hydrogen-bonding capacity, lipophilicity, and ionization behavior [1]. The target compound's [2-(2-chloroanilino)] motif provides one hydrogen-bond donor (the aniline NH) and a specific ortho-chloro orientation, features that are absent in the 2-phenyl analog (CAS 339008-26-3) and the 2-(4-chlorophenyl) analog (CAS 339007-99-7) . Conversely, the 2-(3,4-dichloroanilino) analog (CAS 339023-11-9) adds an extra chlorine and hydrogen-bond donor, significantly increasing molecular weight and logP . These differences directly affect target engagement, solubility, metabolic stability, and assay compatibility, meaning that in-class substitution without re-characterization risks invalidating structure-activity conclusions or producing non-reproducible data.

Quantitative Differentiation vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity vs. Phenyl Analogs

The target compound contains a secondary amine (aniline NH) that provides exactly 1 hydrogen-bond donor. In contrast, the 2-phenyl analog (3,4-Dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, CAS 339008-26-3, has 0 hydrogen-bond donors because the 2-position is occupied by a phenyl ring lacking an NH linker . The 2-(4-chlorophenyl) analog (CAS 339007-99-7) also has 0 hydrogen-bond donors . Hydrogen-bond donor count is a fundamental determinant of target-binding complementarity; the presence of a single NH donor in the target compound enables specific polar interactions with kinase hinge regions or other protein backbone carbonyls that the non-anilino analogs cannot form [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Polar Surface Area and Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 73.72 Ų . The 2-(3,4-dichloroanilino) analog (CAS 339023-11-9), which carries an additional chlorine on the aniline ring, is expected to have a similar or slightly higher TPSA but substantially higher molecular weight (418.12 vs. 383.68 g/mol) and logP (~7 vs. 6.41) [1]. Within the 2-anilino-5-aroylthiazole series, PSA values in the 70–80 Ų range combined with moderate logP (6.4) are associated with favorable cell permeability while retaining sufficient aqueous solubility for in vitro assay compatibility. The 3,4-dichloroanilino analog's increased lipophilicity (logP ~7) raises the risk of non-specific protein binding, precipitation, and poor solubility in aqueous assay media [1].

ADME Drug design Cell permeability

pKa and Differential Ionization Behavior

The target compound has a predicted pKa of 1.06±0.10, reflecting the weakly basic character of the thiazole nitrogen adjacent to the electron-withdrawing 2-chloroanilino group . The 2-phenyl analog (CAS 339008-26-3) has a predicted pKa of -0.19±0.10, indicating that it is essentially non-basic under physiological conditions . The approximately 1.25-unit pKa difference means that at pH 7.4, the target compound is more likely to participate in acid-base interactions or salt formation than the 2-phenyl analog, which remains fully neutral. This difference can be exploited in purification, salt screening, and formulation development.

Physicochemical profiling Solubility Formulation

Lipophilicity Gap Across Analog Series

The target compound has a computed logP of 6.41 . The 2-phenyl analog (CAS 339008-26-3) has a lower logP of 5.59 , while the 2-(3,4-dichloroanilino) analog (CAS 339023-11-9) has a higher logP of approximately 7 (XLogP3) [1]. The target compound thus occupies an intermediate lipophilicity position. In analogous 2-anilinothiazolone series, chlorine substitution on the aniline ring is associated with enhanced target potency, but excessive lipophilicity (logP > 7) correlates with increased human serum albumin binding (>580-fold shift in cellular IC50) and poor metabolic stability in liver microsome assays [2].

Lipophilicity Metabolic stability Off-target risk

Boiling Point and Thermal Stability Differentiation

The target compound has a predicted boiling point of 541.1±60.0 °C at 760 mmHg . The 2-phenyl analog (CAS 339008-26-3) has a lower predicted boiling point of 510.5±60.0 °C . The approximately 30 °C higher boiling point reflects the increased molecular weight and polarizability conferred by the 2-chloroanilino substitution. In industrial procurement contexts, higher boiling points correlate with lower volatility and reduced inhalation exposure risk during handling, which is relevant for occupational safety assessments and storage condition specifications.

Thermal stability Process chemistry Safety

Application Scenarios and Selection Advantages


Kinase Inhibitor Lead Optimization

The intermediate logP (6.41) and single hydrogen-bond donor feature of this compound make it a rational choice for kinase inhibitor lead optimization programs targeting ATP-binding pockets with a hinge-region hydrogen-bond acceptor . The 2-chloroanilino motif is known from 11β-HSD1 inhibitor series to confer significant target potency [1], while the 3-chlorine substitution pattern avoids the excessive lipophilicity and protein binding (>580-fold serum shift) observed in higher-logP analogs [1]. Researchers developing selective kinase or dehydrogenase inhibitors can use this compound as a scaffold that balances potency with developability, avoiding the solubility and assay interference problems of the 3,4-dichloroanilino analog (logP ~7).

Cell-Based Phenotypic Screening Assays

The computed TPSA of 73.72 Ų and logP of 6.41 predict adequate cell permeability with manageable non-specific binding, making this compound suitable for cell-based phenotypic screening in oncology or neuroscience applications. The presence of the aniline NH enables specific target engagement that the 2-phenyl and 2-(4-chlorophenyl) analogs cannot replicate due to their lack of a hydrogen-bond donor [1]. For screening cascades that include both biochemical and cellular readouts, this compound provides greater mechanistic interpretability than non-anilino analogs, because observed cellular activity can be more confidently attributed to on-target binding rather than non-specific membrane partitioning.

Specification-Driven Chemical Procurement

Commercially available at ≥95% purity from multiple vendors with the MDL identifier MFCD00139563 [1], this compound offers a well-defined identity for procurement. The combination of density (1.521±0.06 g/cm³), boiling point (541.1 °C), flash point (281.0 °C), and pKa (1.06) provides a multi-parameter physicochemical fingerprint that can be used to verify batch identity and purity . Procurement officers and laboratory managers can use these quantitative values in specification documents to ensure that supplied material matches the required compound, distinguishing it from the 2-phenyl analog (bp 510.5 °C, pKa -0.19) or the 3,4-dichloroanilino analog (bp 565.6 °C, MW 418.12) .

Ortho-Chloroanilino Pharmacophore SAR Studies

The ortho-chloro substitution on the aniline ring creates a distinct conformational and electronic environment compared to the para-chloro (CAS 339007-99-7) or 3,4-dichloro (CAS 339023-11-9) anilino analogs . The ortho-chloro group can influence the dihedral angle between the aniline ring and the thiazole core, potentially altering the presentation of the 3,4-dichlorobenzoyl pharmacophore to the target protein. SAR teams exploring the optimal chlorine substitution pattern on the 2-anilino-5-aroylthiazole scaffold should include this compound as a key probe to map the steric and electronic requirements for target engagement, because the ortho-chloro effect cannot be extrapolated from para- or meta-substituted analogs.

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